molecular formula C11H14N2O3S B3012758 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide CAS No. 478261-97-1

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide

Cat. No.: B3012758
CAS No.: 478261-97-1
M. Wt: 254.3
InChI Key: QJKNXJINXTVFGB-UHFFFAOYSA-N
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Description

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Radioprotective Agents

  • Synthesis of Novel Quinolines : A derivative of benzenesulfonamide, 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide, was utilized in the synthesis of novel quinolines. These compounds displayed significant anticancer activity in vitro, and one compound exhibited radioprotective activity in vivo against γ-irradiation in mice (Ghorab et al., 2008).

Photosensitizers for Photodynamic Therapy

  • Zinc Phthalocyanine Derivatives : New derivatives of benzenesulfonamide were synthesized and characterized for their properties as photosensitizers. These derivatives demonstrated significant potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).

Molecular and Electronic Structure Analysis

  • Kinetic Investigation of Sterically Hindered Isomers : Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, structurally related to benzenesulfonamide, provided insights into the molecular and electronic structure of these compounds. The study also offered data on the kinetic behavior of substitution reactions in aqueous solutions (Rublova et al., 2017).

Antimicrobial Activities

  • Synthesis of Sulfonamide Derivatives : Benzenesulfonamide derivatives were synthesized and demonstrated significant in vitro antimicrobial activities against various bacterial and fungal strains. This research underlines the potential of these compounds in developing new antimicrobial agents (Sojitra et al., 2016).

Crystallographic Studies

  • Analysis of Crystal Structures : Studies involving benzenesulfonamide derivatives have contributed to understanding the crystal structures of various compounds. This research is crucial for the development of pharmaceuticals and other chemical products (Chumakov et al., 2006).

Properties

IUPAC Name

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-11(2)7-13(10(11)14)8-3-5-9(6-4-8)17(12,15)16/h3-6H,7H2,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNXJINXTVFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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